molecular formula C8H16N2O B13192896 N-ethyl-N-methylpyrrolidine-2-carboxamide

N-ethyl-N-methylpyrrolidine-2-carboxamide

Cat. No.: B13192896
M. Wt: 156.23 g/mol
InChI Key: YZVUUIYIBPCBSR-UHFFFAOYSA-N
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Description

N-ethyl-N-methylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C8H16N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine with ethyl and methyl groups under controlled conditions. One common method is the alkylation of pyrrolidine with ethyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-ethyl-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-methylpyrrolidine-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrrolidine ring can enhance its interactions with molecular targets and improve its solubility and stability .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-ethyl-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C8H16N2O/c1-3-10(2)8(11)7-5-4-6-9-7/h7,9H,3-6H2,1-2H3

InChI Key

YZVUUIYIBPCBSR-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C1CCCN1

Origin of Product

United States

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